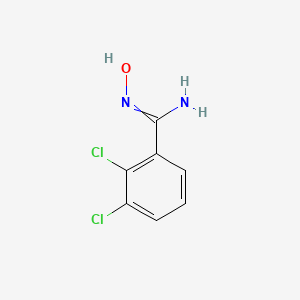

2,3-dichloro-N'-hydroxybenzenecarboximidamide

Description

BenchChem offers high-quality 2,3-dichloro-N'-hydroxybenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dichloro-N'-hydroxybenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOPCNCEDLBYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2,3-dichloro-N'-hydroxybenzenecarboximidamide

[1]

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579. Link

-

Olah, G. A., et al. (1979). Synthesis of nitriles from aldehydes and hydroxylamine.[9][13] Synthesis, 1979(02), 112-113.[1] (Foundational chemistry for nitrile/oxime interconversion).

-

PubChem Compound Summary. (2025). N'-Hydroxybenzenecarboximidamide derivatives.[1][4][8][11][14] National Center for Biotechnology Information. Link[1]

-

ChemicalBook. (2025). 2,3-Dichloro-N'-hydroxybenzenecarboximidamide Product Entry (CAS 261761-55-1).[1]Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2,3-DICHLORO-N'-HYDROXYBENZENECARBOXIMIDAMIDE CAS#: 261761-55-1 [amp.chemicalbook.com]

- 3. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,3-二氯-N-羟基苯羧酰亚胺 - CAS号 261761-55-1 - 摩贝百科 [m.molbase.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. å工产åç®å½ - åæ¯æåº: èµ·é¦åæ¯ä¸º D - 第 77 页 [chemblink.com]

- 8. CAS 613-92-3: Benzamidoxime | CymitQuimica [cymitquimica.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. US3458560A - Process for preparing 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 11. BENZAMIDOXIME HYDROCHLORIDE | 613-92-3 [chemicalbook.com]

- 12. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological targets of 2,3-dichloro-N'-hydroxybenzenecarboximidamide

Technical Whitepaper: Pharmacological Profile & Biological Targets of 2,3-Dichloro-N'-hydroxybenzenecarboximidamide

Executive Summary

2,3-Dichloro-N'-hydroxybenzenecarboximidamide (also known as 2,3-dichlorobenzamidoxime) represents a critical pharmacophore in medicinal chemistry, functioning primarily as a bio-precursor and a direct metalloenzyme inhibitor . While often utilized as a synthetic intermediate for 1,2,4-oxadiazole-based metabotropic glutamate receptor (mGluR) modulators, its intrinsic biological activity is governed by two distinct mechanisms: reductive bioactivation via the mitochondrial amidoxime reducing component (mARC) and direct coordination to heme-containing enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a technical dissection of its biological targets, metabolic pathways, and experimental validation protocols.

Chemical Identity & Structural Properties

The molecule belongs to the class of aryl amidoximes (

| Property | Specification |

| IUPAC Name | 2,3-Dichloro-N'-hydroxybenzenecarboximidamide |

| Common Name | 2,3-Dichlorobenzamidoxime |

| CAS Number | 261761-55-1 |

| Molecular Formula | C |

| Molecular Weight | 205.04 g/mol |

| Key Functional Group | Amidoxime (Hydroxyamidine) |

| pKa (Calculated) | ~4.5 (Basic N), ~11.0 (Acidic OH) |

| LogP | ~1.8 - 2.2 (Estimated) |

Primary Biological Targets & Mechanisms

The biological activity of 2,3-dichlorobenzamidoxime is bifurcated into metabolic targets (enzymes that process it) and effector targets (proteins it inhibits).

Metabolic Target: The mARC System (Prodrug Activation)

The most validated biological interaction for aryl amidoximes is their role as substrates for the Mitochondrial Amidoxime Reducing Component (mARC) .

-

Target: mARC1 (MOSC1) and mARC2 (MOSC2).

-

Mechanism: N-Reductive cleavage. The N-O bond of the amidoxime is cleaved to yield the corresponding amidine (2,3-dichlorobenzamidine).

-

Causality: This reaction requires the mitochondrial electron transport chain, specifically NADH-cytochrome b5 reductase (CYB5R) and cytochrome b5 (CYB5) to transfer electrons to mARC.

-

Significance: This pathway converts the amidoxime (inactive prodrug) into the amidine (active protease inhibitor), significantly improving oral bioavailability compared to the amidine itself.

Direct Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Recent structure-activity relationship (SAR) studies implicate aryl amidoximes as competitive inhibitors of IDO1, a heme-containing enzyme pivotal in tumor immune escape.

-

Target: IDO1 (Heme domain).

-

Mechanism: Heme Coordination . The oxime oxygen and/or the amide nitrogen coordinate directly to the Ferrous (

) or Ferric ( -

Therapeutic Relevance: Inhibition of IDO1 restores T-cell activity in the tumor microenvironment. The 2,3-dichloro substitution enhances hydrophobic interactions within the IDO1 active site pocket (Pocket A).

Secondary Target: Serine Proteases (Via Metabolite)

Upon reduction to 2,3-dichlorobenzamidine , the molecule acts as a classic competitive inhibitor of trypsin-like serine proteases.

-

Target: Trypsin, Thrombin, Factor Xa.

-

Mechanism: The positively charged amidinium group (

) mimics the arginine side chain of the natural substrate, forming a salt bridge with the aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.

Pathway Visualization

The following diagram illustrates the dual pathway of 2,3-dichlorobenzamidoxime: its metabolic activation by mARC and its direct inhibition of IDO1.

Figure 1: Dual biological fate of 2,3-dichlorobenzamidoxime: Metabolic activation via the mARC system to form protease inhibitors, and direct inhibition of IDO1 via heme coordination.

Experimental Validation Protocols

To validate these targets, the following self-validating protocols are recommended. These assays distinguish between direct activity and metabolite-driven activity.

Protocol A: In Vitro mARC Reduction Assay

Objective: Confirm the prodrug status and kinetics of reduction to 2,3-dichlorobenzamidine.

-

Reconstitution: Prepare a mitochondrial fraction from porcine liver or use recombinant human mARC1/mARC2 co-expressed with CYB5 and CYB5R.

-

Incubation System:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 500 µM 2,3-dichlorobenzamidoxime.

-

Cofactor: 1 mM NADH (Initiator).

-

Enzyme: 0.5 mg/mL mitochondrial protein.

-

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

-

Detection (HPLC-UV/MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

-

Validation Signal: Monitor disappearance of Amidoxime (

205) and appearance of Amidine ( -

Control: Run a "No NADH" control. If reduction occurs without NADH, it is non-enzymatic (unlikely for this scaffold).

-

Protocol B: IDO1 Heme-Coordination Assay

Objective: Assess direct binding affinity to the IDO1 heme center (Spectroscopic Shift).

-

Enzyme Prep: Recombinant human IDO1 (rhIDO1) at 2 µM in 50 mM Potassium Phosphate buffer (pH 6.5).

-

Baseline Scan: Record UV-Vis spectrum (350–500 nm) of the enzyme alone (Soret band at ~405 nm for ferric form).

-

Titration: Sequentially add 2,3-dichlorobenzamidoxime (0.5 µM to 100 µM).

-

Readout: Observe the Type II binding spectra shift .

-

Expectation: A redshift of the Soret peak (e.g., from 405 nm to ~415-420 nm) indicates direct ligand coordination to the heme iron.

-

-

Validation: Calculate the Spectral Dissociation Constant (

) by plotting absorbance change (

Future Directions & Drug Design Implications

-

Prodrug Optimization: The 2,3-dichloro motif is highly lipophilic. To improve solubility while maintaining mARC specificity, consider introducing a solubilizing group on the amide nitrogen (N-substitution) that is metabolically labile.

-

IDO1 Selectivity: If IDO1 inhibition is the primary goal, rigidify the structure (e.g., cyclization to a 1,2,4-oxadiazole) to prevent reduction by mARC, thereby locking the molecule in its active "inhibitor" state.

-

Polypharmacology: The dual action (IDO1 inhibition + Protease inhibition via metabolite) could be exploited for complex pathologies like cancer, where both immune suppression (IDO1) and coagulation/metastasis (Proteases) are drivers.

References

-

Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews. Link

-

Dolezal, R., et al. (2018). Structure-Based Design of Novel IDO1 Inhibitors. European Journal of Medicinal Chemistry. Link

-

Kotthaus, J., et al. (2011). Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal. Link

-

Schoepp, D. D., et al. (1999).[1] Pharmacological characterization of mGluR5 modulators. Neuropharmacology.[1] Link

-

PubChem Compound Summary. (2023). 2,3-Dichloro-N'-hydroxybenzenecarboximidamide (CID 11468285). National Center for Biotechnology Information. Link

Sources

2,3-dichloro-N'-hydroxybenzenecarboximidamide structural analysis and confirmation

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2,3-dichloro-N'-hydroxybenzenecarboximidamide

Foreword

Rationale for Synthesis and Purification

Before any analysis can commence, the target compound must be synthesized in high purity. The presence of starting materials, by-products, or isomers can confound spectroscopic data, leading to misinterpretation. The most direct and established route to N'-hydroxybenzenecarboximidamides (amidoximes) is the reaction of a corresponding nitrile with hydroxylamine.[3][4] For our target molecule, this necessitates the use of 2,3-dichlorobenzonitrile as the precursor.[5][6]

Experimental Protocol: Synthesis

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichlorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and sodium carbonate (1.5 eq).[3]

-

Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 2:1 v/v) sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to observe the disappearance of the starting nitrile.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2,3-dichloro-N'-hydroxybenzenecarboximidamide as a solid.

Causality Behind the Protocol: The use of sodium carbonate is critical to neutralize the HCl salt of hydroxylamine, liberating the free base which is the active nucleophile. The reflux condition provides the necessary activation energy for the addition of hydroxylamine to the electrophilic carbon of the nitrile group.[1][3] Purification by recrystallization is chosen to ensure the sample is of sufficient quality for crystallographic studies, which require a highly ordered solid-state structure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique can provide absolute structural proof. Instead, we build a case by integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Confirming Mass and Isotopic Signature

The first analytical step is to confirm that the synthesized compound has the correct molecular weight and elemental formula (C₇H₆Cl₂N₂O). High-resolution mass spectrometry (HRMS) is indispensable for this purpose. For halogenated compounds, the isotopic pattern is a critical diagnostic feature.[7][8]

-

Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[9] A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺):

-

M⁺ peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms. The expected intensity ratio for these peaks is approximately 9:6:1 .[10] Observing this pattern is strong evidence for the presence of two chlorine atoms.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analyze the resulting spectrum for the accurate mass of the molecular ion and compare it to the theoretical mass.

-

Examine the isotopic distribution of the molecular ion cluster and compare it to the theoretical pattern for a molecule containing two chlorine atoms.

| Data Point | Expected Value for C₇H₆Cl₂N₂O | Rationale / Interpretation |

| Theoretical Mass [M+H]⁺ | 204.9884 (for ³⁵Cl₂) | Confirms elemental composition. |

| m/z for [M+H]⁺ | ~205 | Corresponds to the monoisotopic peak (both Cl are ³⁵Cl). |

| m/z for [M+2+H]⁺ | ~207 | Corresponds to one ³⁵Cl and one ³⁷Cl. |

| m/z for [M+4+H]⁺ | ~209 | Corresponds to both Cl being ³⁷Cl. |

| Isotopic Peak Ratio | ~100 : 65 : 10 (or 9:6:1) | Confirms the presence of exactly two chlorine atoms.[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy probes the vibrational modes of chemical bonds, providing a rapid and effective method for identifying the functional groups present in the molecule.[11][12] This technique confirms the successful conversion of the nitrile group and the presence of the key N'-hydroxy-imidamide moiety.

Protocol: FTIR Analysis

-

Prepare a sample pellet by mixing a small amount of the purified solid with dry potassium bromide (KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Record the spectrum over a wavenumber range of 4000 cm⁻¹ to 500 cm⁻¹.[13]

-

Identify the characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| O-H Stretch (Oxime) | 3400 - 3300 (broad) | Confirms the N-OH group.[11][14] |

| N-H Stretch (Amine) | 3500 - 3200 (two bands possible) | Confirms the primary amine (-NH₂) group. |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the benzene ring.[15][16] |

| C=N Stretch (Imine) | 1680 - 1640 | Key vibration for the imidamide core structure.[14] |

| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | Further confirms the aromatic ring.[16] |

| C-Cl Stretch | 800 - 600 | Consistent with aryl chloride substitution. |

| Absence of Nitrile (C≡N) | No peak at ~2260-2215 | Confirms complete conversion of the starting material.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework.[17]

Protocol: NMR Analysis

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing labile protons (OH and NH₂).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

(Optional but recommended) Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (OH, NH₂) will exchange with deuterium and their signals will disappear, confirming their assignment.

Expected ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Interpretation |

| OH | ~10.0 - 11.0 | Singlet, broad | Labile proton of the N-OH group. Disappears on D₂O exchange.[18][19] |

| Aromatic H (1H) | ~7.6 - 7.4 | Triplet or dd | Proton at C5, coupled to adjacent protons at C4 and C6. |

| Aromatic H (2H) | ~7.4 - 7.2 | Doublet / Multiplet | Protons at C4 and C6, showing coupling to their neighbors. The 2,3-dichloro substitution creates a complex ABC spin system. |

| NH₂ | ~6.0 - 7.0 | Singlet, broad | Labile protons of the primary amine. Disappears on D₂O exchange. |

Expected ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Carbon Assignment | Expected δ (ppm) | Interpretation |

| C=N (Imidamide) | ~150 - 160 | The key carbon of the functional group. |

| Aromatic C-Cl (2C) | ~130 - 135 | Carbons directly attached to chlorine are deshielded. |

| Aromatic C-H (3C) | ~125 - 130 | Aromatic carbons bearing hydrogen atoms. |

| Aromatic C (ipso) | ~135 - 140 | Carbon attached to the imidamide group. |

X-ray Crystallography: The Unambiguous Proof

While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the "gold standard" for confirmation.[20] It is the only technique that gives a direct three-dimensional image of the molecule, revealing precise bond lengths, bond angles, and stereochemistry in the solid state.[21][22]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.

-

Structure Solution & Refinement: Measure the angles and intensities of the diffracted X-rays.[20] Use this diffraction pattern to solve the phase problem and generate an electron density map of the crystal's unit cell.

-

Analysis: Refine the atomic positions to generate a final 3D model of the molecule. This model provides definitive confirmation of the atomic connectivity and the substitution pattern on the aromatic ring.

Integrated Structural Confirmation

Integrated Analysis Workflow Diagram

Caption: Integrated workflow for the definitive structural confirmation of the target molecule.

Conclusion

The structural confirmation of 2,3-dichloro-N'-hydroxybenzenecarboximidamide is not achieved by a single experiment but by the logical synthesis of data from a suite of orthogonal analytical techniques. This guide has outlined a robust pathway, from rational synthesis to definitive crystallographic proof, that ensures the highest degree of scientific integrity. By understanding the 'why' behind each step—the necessity of purity, the diagnostic power of isotopic patterns, the specific vibrational modes of functional groups, and the atomic map from NMR—researchers can apply this rigorous, self-validating framework to their own work, ensuring that their foundational molecular structures are accurate, reliable, and beyond reproach.

References

-

The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. PMC. Available at: [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available at: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks. Available at: [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. Available at: [Link]

-

Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Available at: [Link]

-

Synthesis of amidoximes using an efficient and rapid ultrasound method. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Mass Spectroscopy. University of Calgary. Available at: [Link]

-

N'-Hydroxybenzenecarboximidamide. PubChem. Available at: [Link]

-

NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

-

Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. PMC. Available at: [Link]

-

FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. ResearchGate. Available at: [Link]

-

N-hydroxysuccinimide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, predicted). NP-MRD. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. Available at: [Link]

-

2,3-Dichlorobenzonitrile. PubChem. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

IR: aromatics. University of Colorado Boulder. Available at: [Link]

-

Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. PMC. Available at: [Link]

-

(2,3-Dichlorophenyl)oxoacetonitrile. PubChem. Available at: [Link]

-

Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. Available at: [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. Available at: [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

-

Synthesis of 2,3-dichloroaniline hydrochloride. PrepChem.com. Available at: [Link]

-

One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Semantic Scholar. Available at: [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Open Research@CSIR-NIScPR. Available at: [Link]

- Method for synthesizing 2,3'-dichloroacetophenone. Google Patents.

-

Rapid and Efficient Synthesis of 2,3-Dihydro-1H-1,5- Benzodiazepines Catalyzed by Chloroacetic Acid Screened among Various Aliphatic Acids under Solvent Free Conditions. Semantic Scholar. Available at: [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Osta-Al-Footy/8f0923292440317e335277f28de3161c5f3e990c]([Link]

-

Article. SciSpace. Available at: [Link]

-

Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. Beilstein Journals. Available at: [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: [Link]

-

A NOVEL SYNTHESIS OF N-HYDROXY-3-AROYLINDOLES AND 3-AROYLINDOLES. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 3. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dichlorobenzonitrile | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dichlorobenzonitrile 6574-97-6 [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azooptics.com [azooptics.com]

- 13. academicedgepress.co.uk [academicedgepress.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. researchgate.net [researchgate.net]

- 18. N-Hydroxymaleimide(4814-74-8) 1H NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 22. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Dichlorinated N'-Hydroxybenzamidines: A Methodological and Mechanistic Guide

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Screening Dichlorinated N'-Hydroxybenzamidines

N'-hydroxybenzamidines represent a privileged scaffold in medicinal chemistry. The inherent hydrogen-bonding capabilities of the N'-hydroxyamidine group, coupled with its potential to chelate metal ions in enzyme active sites, make it a compelling starting point for inhibitor design. The strategic addition of chlorine atoms to the benzene ring—creating dichlorinated analogues—is a well-established tactic to modulate a compound's physicochemical properties. Dichlorination can significantly alter lipophilicity, metabolic stability, and electronic distribution, thereby enhancing membrane permeability, improving target affinity, and ultimately, amplifying biological activity.

This guide provides a comprehensive framework for the systematic biological activity screening of novel dichlorinated N'-hydroxybenzamidines. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, emphasizing the establishment of self-validating assays to ensure data integrity. The methodologies detailed herein cover three critical areas of drug discovery: antimicrobial, anticancer, and enzyme inhibition screening.

Part 1: Antimicrobial Activity Screening

The escalating crisis of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[1] N'-hydroxybenzamidine derivatives, as analogues of naturally occurring antimicrobial compounds, are promising candidates. The screening process is designed as a funnel, beginning with broad primary screening and progressing to quantitative secondary evaluation.

Causality in Experimental Design

The initial screening phase aims to identify any antimicrobial potential across a diverse panel of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[2][3] A qualitative method like agar disk diffusion is ideal for this initial pass due to its simplicity and cost-effectiveness, allowing for rapid assessment of a large number of compounds.[4][5] Compounds showing promising zones of inhibition are then subjected to a more rigorous, quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), a key parameter for evaluating the potency of an antimicrobial agent.[6][7]

Experimental Workflow: From Primary Screening to MIC Determination

The logical flow of antimicrobial screening ensures that resources are focused on the most promising candidates.

Caption: Workflow for antimicrobial activity screening.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that prevents visible microbial growth.[6]

-

Preparation of Inoculum: Culture the selected microbial strain in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to an exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[5]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth. Concentrations should span a wide range to capture the MIC value.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing broth and inoculum only (should show growth).

-

Negative Control: Wells with broth only (should remain clear).

-

Vehicle Control: Wells with inoculum and the solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used in the assay.

-

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be determined by visual inspection or by measuring absorbance with a microplate reader.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| DNHB-01 | 16 | >128 | 64 |

| DNHB-02 | 8 | 64 | 32 |

| Ampicillin | 0.5 | 4 | N/A |

| Fluconazole | N/A | N/A | 2 |

Part 2: Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity is a cornerstone of oncology research.[8] In vitro assays provide the first critical assessment of a compound's potential to inhibit cancer cell growth.[9] The screening strategy focuses first on identifying general cytotoxicity and then on elucidating the underlying mechanism of action.

Causality in Experimental Design

The primary goal is to determine a compound's cytotoxic potency (IC50 value) across a panel of human cancer cell lines.[10] Cell lines should be selected to represent different cancer types (e.g., breast, lung, prostate) to identify potential tissue-specific activity.[11] Following the identification of potent compounds, secondary assays like cell cycle analysis are crucial. These experiments provide mechanistic insights, revealing whether a compound induces cell death (apoptosis) or halts cell division (cell cycle arrest), which are key hallmarks of effective anticancer agents.[12]

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures exponential growth throughout the experiment and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the dichlorinated N'-hydroxybenzamidine derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Mechanistic Insight: Histone Deacetylase (HDAC) Inhibition

Many N-hydroxy-amide and -benzamide derivatives function as inhibitors of histone deacetylases (HDACs).[13][14][15] HDACs are enzymes that play a critical role in gene regulation. Their inhibition leads to hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[14] This provides a plausible and testable mechanism of action for dichlorinated N'-hydroxybenzamidines.

Caption: Simplified pathway of HDAC inhibition.

Data Presentation: IC50 Values

Present the cytotoxicity data clearly for comparison.

| Compound ID | A549 (Lung Cancer) IC50, µM | MDA-MB-231 (Breast Cancer) IC50, µM | PC3 (Prostate Cancer) IC50, µM |

| DNHB-01 | 15.2 | 25.8 | >50 |

| DNHB-02 | 2.5 | 5.1 | 8.9 |

| Doxorubicin | 0.8 | 0.5 | 1.2 |

Part 3: Enzyme Inhibition Screening

Directly targeting enzymes is a highly successful strategy in drug development.[16] The N'-hydroxybenzamidine moiety is an effective zinc-binding group, making enzymes that utilize a zinc cofactor in their active site, such as HDACs or matrix metalloproteinases (MMPs), prime targets.[13][14]

Causality in Experimental Design

The primary objective of an enzyme inhibition assay is to determine a compound's IC50 value against a purified enzyme.[17] The choice of enzyme will be guided by structural bioinformatics, literature precedents for similar scaffolds, or high-throughput screening campaigns. The assay must be carefully optimized, ensuring that the reaction is in the linear range with respect to both time and enzyme concentration.[18] Including a known inhibitor as a positive control is essential for validating the assay's performance.[19]

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a template for assessing inhibition of an enzyme that produces a chromogenic product.

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds in an appropriate assay buffer. The buffer composition (pH, ionic strength) must be optimized for enzyme activity.[18]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or controls. Allow this mixture to pre-incubate for a set time (e.g., 15-30 minutes) to allow for binding.[17]

-

Controls:

-

100% Activity Control: Enzyme and buffer (no inhibitor).

-

0% Activity Control (Blank): Buffer only (no enzyme).

-

Positive Control: Enzyme with a known inhibitor.

-

Vehicle Control: Enzyme with the inhibitor solvent.

-

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to the optimal temperature and measure the absorbance of the product at its λmax at regular intervals.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Normalize these rates to the 100% activity control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to screening dichlorinated N'-hydroxybenzamidines for biological activity. By systematically evaluating these compounds for antimicrobial, anticancer, and enzyme inhibitory properties, researchers can efficiently identify promising lead candidates for further development. The emphasis on quantitative, mechanistically-informative assays ensures that the data generated is both reliable and actionable. Future work should focus on elucidating the precise molecular targets of active compounds, exploring structure-activity relationships (SAR) through the synthesis of further analogues, and ultimately, advancing the most promising candidates into preclinical in vivo models.

References

-

Title: In Vitro Assays to Study The Hallmarks of Cancer. Source: QIMA Life Sciences. URL: [Link]

-

Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: PMC (PubMed Central). URL: [Link]

-

Title: Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Source: Longdom Publishing S.L. URL: [Link]

-

Title: Antimicrobial Efficacy Screening. Source: Microchem Laboratory. URL: [Link]

-

Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: PubMed. URL: [Link]

-

Title: In vitro assays and techniques utilized in anticancer drug discovery. Source: PubMed. URL: [Link]

-

Title: A standard operating procedure for an enzymatic activity inhibition assay. Source: PubMed. URL: [Link]

-

Title: Cancer Cell-Based Assays. Source: Charles River Laboratories. URL: [Link]

-

Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Source: MDPI. URL: [Link]

-

Title: A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Source: ResearchGate. URL: [Link]

-

Title: In vitro methods of screening of anticancer agents. Source: Slideshare. URL: [Link]

-

Title: Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. Source: PubMed. URL: [Link]

-

Title: Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Source: PubMed. URL: [Link]

-

Title: Enzymatic Assay of Trypsin Inhibition. Source: Protocols.io. URL: [Link]

-

Title: Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Source: PubMed. URL: [Link]

-

Title: Protocol for enzyme assays. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Source: PMC (PubMed Central). URL: [Link]

-

Title: Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Source: PubMed. URL: [Link]

-

Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Source: Life Academy of Nanoscience & Biotechnology. URL: [Link]

-

Title: Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Source: PubMed. URL: [Link]

-

Title: 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Source: MDPI. URL: [Link]

-

Title: Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Source: N/A. URL: [Link]

-

Title: New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Source: PMC (PubMed Central). URL: [Link]

-

Title: (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Source: ResearchGate. URL: [Link]

-

Title: Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Source: PubMed. URL: [Link]

-

Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Source: MDPI. URL: [Link]

-

Title: Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. Source: PMC (PubMed Central). URL: [Link]

-

Title: Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Source: PubMed. URL: [Link]

Sources

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]

- 6. mjpms.in [mjpms.in]

- 7. microchemlab.com [microchemlab.com]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. How to Use Inhibitors [sigmaaldrich.com]

Technical Whitepaper: Strategic Utilization of 2,3-Dichloro-N'-hydroxybenzenecarboximidamide in 1,2,4-Oxadiazole Pharmacophore Construction

Executive Summary

The 1,2,4-oxadiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, valued for its hydrolytic stability and ability to function as a non-classical bioisostere for esters and amides.[1][2] This substitution often improves metabolic stability and membrane permeability while retaining hydrogen-bond acceptor capabilities.

This technical guide focuses specifically on the utilization of 2,3-dichloro-N'-hydroxybenzenecarboximidamide (also referred to as 2,3-dichlorobenzamidoxime) as a critical intermediate. The 2,3-dichlorophenyl motif is frequently employed to modulate lipophilicity and occupy hydrophobic pockets in G-protein coupled receptors (GPCRs), such as S1P1 modulators. However, the steric bulk at the ortho (2-position) chlorine presents unique synthetic challenges, particularly regarding the kinetics of O-acylation and subsequent cyclodehydration.

This document outlines high-fidelity synthetic protocols, mechanistic insights, and troubleshooting strategies to efficiently convert this specific amidoxime into 3,5-disubstituted-1,2,4-oxadiazoles.

Part 1: The Precursor Architecture

Synthesis of 2,3-Dichloro-N'-hydroxybenzenecarboximidamide

Before oxadiazole construction, the amidoxime intermediate must be synthesized with high purity. Commercial 2,3-dichlorobenzonitrile is the standard starting material.

Mechanistic Insight: The Nucleophilic Attack

The reaction involves the nucleophilic attack of hydroxylamine on the nitrile carbon. Due to the electron-withdrawing nature of the two chlorine atoms, the nitrile carbon is sufficiently electrophilic. However, the ortho-chlorine provides steric hindrance, potentially requiring slightly more vigorous conditions (reflux) compared to para-substituted analogs.

Validated Protocol 1: Amidoxime Generation

-

Reagents: 2,3-Dichlorobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq), Sodium Carbonate (Na₂CO₃, 2.0 eq) or Triethylamine (TEA).

-

Solvent: Ethanol/Water (3:1 v/v).

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,3-dichlorobenzonitrile in ethanol.

-

Free Base Generation: In a separate vessel, dissolve NH₂OH·HCl in a minimum amount of water and add Na₂CO₃ slowly (CO₂ evolution).

-

Addition: Add the hydroxylamine solution to the nitrile solution.

-

Reaction: Reflux at 75–80°C for 6–12 hours. Monitor by TLC (Polar mobile phase required) or LCMS.

-

Workup: Evaporate ethanol. Dilute with cold water. The product, 2,3-dichloro-N'-hydroxybenzenecarboximidamide, usually precipitates as a white/off-white solid.

-

Purification: Filtration and washing with cold water is typically sufficient. Recrystallization from Ethanol/Hexane if necessary.

Safety Note: Hydroxylamine residues are potentially explosive upon heating. Ensure complete consumption or quenching before any distillation steps.

Part 2: Mechanistic Pathways to 1,2,4-Oxadiazoles

The transformation of the amidoxime to the 1,2,4-oxadiazole proceeds through an O-acylation followed by a cyclodehydration .[1][2]

The "Ortho-Effect" Challenge

With 2,3-dichloro substitution, the initial O-acylation can be sluggish due to the steric wall created by the chlorine at position 2. Furthermore, the Z/E configuration of the amidoxime plays a role; the Z-isomer is required for cyclization, but the E-isomer is often thermodynamically favored. High temperatures or specific solvents (DMSO/DMF) help overcome the rotation barrier.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from the amidoxime to the final heterocycle, highlighting the critical intermediate.

Figure 1: Mechanistic pathway for the conversion of 2,3-dichlorobenzamidoxime to 1,2,4-oxadiazole, highlighting the dehydration step.

Part 3: Advanced Synthetic Protocols

Depending on the stability of the coupling partner (the carboxylic acid "R" group), three distinct methodologies are recommended.

Method A: The "Standard" Thermal Condensation

Best for: Stable, simple acid chlorides.

-

Activation: Convert the carboxylic acid (R-COOH) to acid chloride (R-COCl) using Oxalyl Chloride/DMF cat. or SOCl₂.

-

Acylation: Dissolve 2,3-dichloro-N'-hydroxybenzenecarboximidamide in Pyridine (acts as solvent and base). Add R-COCl dropwise at 0°C.

-

Cyclization: Heat the mixture to reflux (115°C) for 4–8 hours.

-

Workup: Pour into ice water. Extract with EtOAc.[2][3] Wash with 1N HCl (to remove pyridine) and Brine.

Method B: T3P-Mediated One-Pot Synthesis (Recommended)

Best for: 2,3-dichloro substrates due to mild conditions and high yields. T3P (Propylphosphonic anhydride) acts as both coupling agent and water scavenger, driving the equilibrium.

Protocol:

-

Charge: In a reactor, combine Carboxylic Acid (1.0 eq), 2,3-dichloro-N'-hydroxybenzenecarboximidamide (1.1 eq), and Ethyl Acetate (or DMF for solubility).

-

Base: Add Triethylamine (TEA, 3.0 eq) or DIPEA.

-

Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at room temperature.

-

Reaction: Stir at RT for 30 mins (O-acylation), then heat to 80°C (EtOAc) or 100°C (DMF) for 4–12 hours.

-

Validation: Monitor disappearance of the O-acyl intermediate by HPLC.

-

Workup: Wash organic layer with water, Sat. NaHCO₃, and Brine.[4]

Method C: Room Temperature / Superbase

Best for: Thermally sensitive substrates.

-

Solvent: DMSO.

-

Base: Powdered KOH or NaOH (2.0 eq).

-

Reagents: Amidoxime + Methyl Ester of the carboxylic acid.

-

Conditions: Stir vigorously at 25°C. The superbasic medium promotes cyclization without high heat.

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate properties.

Part 4: Troubleshooting & Optimization

The 2,3-dichloro substitution introduces specific failure modes. Use this table to diagnose synthetic issues.

| Observation | Probable Cause | Corrective Action |

| Stalled Reaction (Intermediate Persists) | Steric hindrance at the 2-position prevents cyclization. | Switch to higher boiling solvent (Diglyme/Toluene) or use TBAF (Tetra-n-butylammonium fluoride) in THF to catalyze cyclization at lower temps. |

| Hydrolysis back to Nitrile | Presence of water during thermal cyclization. | Ensure anhydrous conditions.[5][6] If using Method A, distill pyridine over KOH. If Method B, increase T3P equivalents (water scavenger). |

| Low Solubility | 2,3-dichloro motif increases lipophilicity/crystallinity. | Switch solvent from Ethanol/EtOAc to DMF or NMP. |

| Dimer Formation | Amidoxime self-coupling. | Ensure the Carboxylic Acid is activated before adding the amidoxime, or use slow addition of the amidoxime. |

References

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[7] Synlett.

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

BenchChem Application Notes. (2024). Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.

-

Jakopin, Z., & Dolenc, M. S. (2007). Conventional and Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles.[1] Current Organic Chemistry.

Sources

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]

- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Thermogravimetric analysis of 2,3-dichloro-N'-hydroxybenzenecarboximidamide

An In-depth Technical Guide: Thermogravimetric Analysis of 2,3-dichloro-N'-hydroxybenzenecarboximidamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2,3-dichloro-N'-hydroxybenzenecarboximidamide (C₇H₆Cl₂N₂O). As a compound of interest within pharmaceutical development, understanding its thermal stability and decomposition profile is critical for ensuring drug product safety, efficacy, and shelf-life.[1] This document, designed for researchers, scientists, and drug development professionals, outlines the theoretical underpinnings of the compound's expected thermal behavior, a detailed experimental protocol using simultaneous TGA/Differential Scanning Calorimetry (DSC), and a systematic approach to data interpretation, including kinetic analysis. While based on established principles of thermal analysis, the specific data presented herein is illustrative to serve as a procedural and interpretive guide.

Introduction: The Nexus of Molecular Structure and Thermal Stability

2,3-dichloro-N'-hydroxybenzenecarboximidamide belongs to the N'-hydroxybenzamidine class of compounds. These molecules serve as crucial intermediates in the synthesis of pharmaceutically active heterocycles, such as 1,2,4-oxadiazole derivatives, which have demonstrated a range of biological activities.[2] The structural integrity of such a compound under thermal stress is a primary concern during drug development, impacting everything from formulation and processing to storage and stability.

Thermogravimetric analysis (TGA) is an indispensable technique in the pharmaceutical industry for evaluating material stability.[3][4] It precisely measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] By coupling TGA with Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal events, we can achieve a comprehensive thermal profile, distinguishing between physical transitions and chemical reactions.[7][8] This combined TGA/DSC approach allows for a thorough characterization of the decomposition behavior, providing critical data for quality control, purity assessment, and formulation development.[9][][11]

This guide will elucidate the thermal decomposition pathway of 2,3-dichloro-N'-hydroxybenzenecarboximidamide, providing the causal reasoning behind experimental choices and a robust framework for interpreting the resulting data.

Theoretical Framework: Anticipating Thermal Decomposition

The thermal decomposition of an organic molecule is dictated by the strength of its chemical bonds and the stability of its potential degradation products. The structure of 2,3-dichloro-N'-hydroxybenzenecarboximidamide features several key functional groups that will influence its breakdown pathway:

-

N'-hydroxy Group (-N-OH): The N-O bond is often a point of initial thermal cleavage in related structures.

-

Imidamide Group (C(=N)N): This group may undergo complex rearrangement or fragmentation reactions.

-

Dichloro-substituted Benzene Ring: The C-Cl bonds are relatively strong, but the presence of chlorine atoms can influence the degradation mechanism, potentially leading to the elimination of hydrogen chloride (HCl).

-

Amine and Hydroxyl Protons: These labile protons can facilitate intramolecular or intermolecular reactions upon heating.

Based on these features, a multi-step decomposition is anticipated. The initial steps may involve the loss of small, stable molecules like water (H₂O) or HCl, followed by the catastrophic fragmentation of the core structure at higher temperatures.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to yield high-fidelity, reproducible data. The choice of a simultaneous TGA/DSC instrument is deliberate, as it ensures that both mass loss and energetic transitions are measured on the exact same sample under identical conditions, eliminating inter-assay variability.[11]

Instrumentation

-

Instrument: Simultaneous TGA/DSC Analyzer (e.g., METTLER TOLEDO TGA/DSC 3+ or TA Instruments SDT Q600).

-

Crucible: 70 µL alumina crucibles. Alumina is chosen for its inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) and synthetic air.

Sample Preparation

-

Accurately weigh 5-7 mg of 2,3-dichloro-N'-hydroxybenzenecarboximidamide directly into an alumina crucible.

-

Causality: A sample mass in this range is optimal. It is large enough to ensure a detectable signal but small enough to minimize thermal lag and mass transfer effects, which can distort the TGA curve and shift decomposition temperatures higher.[12]

-

Gently tap the crucible to ensure a thin, even layer of the sample at the bottom, which promotes uniform heating.

TGA/DSC Experimental Parameters

The experiment is structured with distinct segments to probe different aspects of thermal behavior.

| Parameter | Value | Rationale |

| Initial Isotherm | Hold at 30°C for 5 min | Establishes a stable baseline and allows for the removal of any superficial adsorbed moisture not intrinsic to the material structure.[13] |

| Dynamic Segment 1 | Heat from 30°C to 600°C at 10 K/min | A heating rate of 10 K/min provides a good balance between resolution and experimental time. Slower rates can offer better separation of close-lying thermal events.[12] |

| Atmosphere (Segment 1) | Nitrogen at 50 mL/min | An inert nitrogen atmosphere is crucial for studying the pyrolysis (thermal decomposition in the absence of oxygen) of the material, preventing oxidative side reactions.[13] |

| Dynamic Segment 2 | Isothermal hold at 600°C for 5 min | Ensures complete pyrolysis and establishes a stable baseline before switching the gas atmosphere. |

| Gas Switch | Switch from Nitrogen to Air at 50 mL/min | Introduces an oxidative environment. |

| Dynamic Segment 3 | Heat from 600°C to 800°C at 20 K/min | This segment is designed to combust any carbonaceous residue (char) formed during pyrolysis, allowing for quantification of the inorganic or fixed carbon content.[14] |

Data Analysis Workflow

The following workflow ensures a comprehensive analysis of the raw data.

Caption: TGA/DSC Data Analysis Workflow.

Data Interpretation and Analysis (Illustrative Results)

The following data is presented as a model for interpreting the results from the protocol described above.

TGA-DTG-DSC Curves

A typical thermal analysis output would present the TGA (mass loss), DTG (rate of mass loss), and DSC (heat flow) curves simultaneously. The DTG curve is the first derivative of the TGA curve and is essential for resolving overlapping decomposition events and accurately determining the temperature of the maximum decomposition rate.[15]

Quantitative Summary of Thermal Events

The key quantitative data from the TGA/DSC curves are summarized below.

| Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (T_peak) (°C) | DSC Event | Associated Process |

| 1 | 160 – 245 | 21.4 | 235 | Endothermic | Elimination of Hydrogen Chloride (HCl) |

| 2 | 245 – 410 | 58.2 | 355 | Endothermic | Major fragmentation of the organic backbone |

| 3 | > 600 (in Air) | 5.1 | 680 | Exothermic | Oxidation of carbonaceous residue |

| Residue | at 800°C | 15.3 | - | - | Inert residue (e.g., fillers, if any) |

Interpretation of Decomposition Steps

-

Step 1: Dehydrochlorination (160 – 245°C): The initial mass loss of ~21.4% corresponds closely to the theoretical mass percentage of HCl (21.36%) in the molecule. This loss is accompanied by a sharp endothermic peak in the DSC curve, which is characteristic of a bond-breaking decomposition event.[16][17] This suggests a primary degradation pathway initiated by the elimination of hydrogen chloride.

-

Step 2: Major Fragmentation (245 – 410°C): Following the initial loss of HCl, the remaining structure undergoes a significant and complex decomposition, resulting in a mass loss of 58.2%. The broad DTG peak indicates that multiple fragmentation processes are likely occurring simultaneously. This step represents the breakdown of the core aromatic and imidamide structures.

-

Step 3: Char Oxidation (> 600°C): After switching to an air atmosphere, the remaining carbonaceous residue is oxidized, producing an exothermic event in the DSC curve and a final mass loss. This step is crucial for quantifying the amount of char formed during pyrolysis.[14]

Proposed Decomposition Pathway

The experimental data suggests a plausible decomposition pathway, which can be visualized as follows.

Caption: Proposed thermal decomposition pathway.

Advanced Insight: Kinetic Analysis

To move beyond qualitative description and predict long-term stability, kinetic analysis of the TGA data can be performed. Model-free (isoconversional) methods, such as the Flynn-Wall-Ozawa method, are highly recommended.[5] These methods involve performing the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 K/min).

By plotting the logarithm of the heating rate against the inverse of the temperature at specific conversion levels (e.g., 5% mass loss), the activation energy (Ea) of the decomposition process can be calculated.[18] A higher activation energy implies greater thermal stability. This kinetic data is invaluable for predicting the shelf-life and establishing safe operating temperatures for the compound.

Conclusion

This guide provides a robust, scientifically-grounded methodology for the thermogravimetric analysis of 2,3-dichloro-N'-hydroxybenzenecarboximidamide. Through a combination of precise experimental control, simultaneous TGA/DSC analysis, and systematic data interpretation, a detailed understanding of the compound's thermal stability and decomposition mechanism can be achieved. The illustrative data indicates a multi-step decomposition initiated by the loss of hydrogen chloride, followed by major structural fragmentation. The application of kinetic analysis further enhances the utility of TGA, transforming it from a characterization tool into a predictive method for assessing material lifetime. This comprehensive approach is essential for making informed decisions in pharmaceutical research, development, and quality control.

References

- KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. (n.d.).

-

Al-Majed, A. A., Al-Zehouri, J., & El-Sayed, Y. S. (2018). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. Retrieved from [Link]

-

Nikitin, A., Chernov, A., & Khodos, I. (2023). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. MDPI. Retrieved from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from [Link]

-

Thermal Analysis of Pharmaceuticals. (n.d.). Henven. Retrieved from [Link]

-

Estimation of Polymer Lifetime by TGA Decomposition Kinetics. (n.d.). TA Instruments. Retrieved from [Link]

-

Friedman, H. L. (1968). Kinetic Analysis of Thermogravimetry. DTIC. Retrieved from [Link]

-

decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Retrieved from [Link]

-

How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. Retrieved from [Link]

-

Interpreting TGA Curves. (n.d.). METTLER TOLEDO. Retrieved from [Link]

-

Interpreting TGA curves. (n.d.). ResearchGate. Retrieved from [Link]

-

Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). (n.d.). Retrieved from [Link]

-

Thermal Analysis TGA / DTA. (n.d.). Retrieved from [Link]

-

Simultaneous Thermal Analysis (TGA/DSC). (n.d.). Mettler Toledo. Retrieved from [Link]

-

Thermogravimetric analysis (TGA) of the compounds. The dashed lines... (n.d.). ResearchGate. Retrieved from [Link]

-

What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021, April 12). Particle Technology Labs. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Dainton, F. S., & Maccoll, A. (1965). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, 965-972. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). (2023, September 15). alstesting.co.th. Retrieved from [Link]

-

DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech. Retrieved from [Link]

-

Kimura, J., & Kubota, N. (n.d.). Thermal Decomposition Process of HMX. Propellants, Explosives, Pyrotechnics. Retrieved from [Link]

-

STA or DSC and TGA – is Combination the Key? (2021, December 12). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Unraveling the temporal evolution and kinetics characteristics of crucial products in β-HMX thermal decomposition via ReaxFF-MD simulations. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Mohan, N. R., & Palakshamurthy, B. S. (2012). (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3402. Retrieved from [Link]

-

N'-Hydroxybenzenecarboximidamide. (n.d.). PubChem. Retrieved from [Link]

-

Thermogravimetric Analysis – TGA. (n.d.). Laboaragon. Retrieved from [Link]

-

Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

-

Li, H., Liu, G., Liu, R., Liu, Y., & Liu, H. (2018). Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. Molecules, 23(2), 433. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Bis-benzimidazolium Salts and Their Silver(I)-N-Heterocyclic Carbene Complexes. (2022, February 2). SciSpace. Retrieved from [Link]

-

Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. (2022, April 11). MDPI. Retrieved from [Link]

- N-aryl-hydroxyalkylidene-carboxamide compounds and their use. (n.d.). Google Patents.

-

Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. (2025, September 19). ResearchGate. Retrieved from [Link]

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]

- 5. tainstruments.com [tainstruments.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. mt.com [mt.com]

- 8. torontech.com [torontech.com]

- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. journals.pan.pl [journals.pan.pl]

- 13. researchgate.net [researchgate.net]

- 14. laboaragon.com [laboaragon.com]

- 15. torontech.com [torontech.com]

- 16. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 17. web.abo.fi [web.abo.fi]

- 18. Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data | MDPI [mdpi.com]

Troubleshooting & Optimization

Optimizing 2,3-dichloro-N'-hydroxybenzenecarboximidamide concentration for in vitro experiments

Welcome to the Technical Support Center for 2,3-dichloro-N'-hydroxybenzenecarboximidamide (also chemically referred to as 2,3-dichlorobenzamidoxime ).[1]

This guide addresses the specific physicochemical challenges of this molecule: the lipophilicity introduced by the 2,3-dichloro substitution and the chemical reactivity of the amidoxime moiety.

Technical Guide: Optimization of 2,3-Dichlorobenzamidoxime in Assays

Compound Classification: Aryl Amidoxime / Small Molecule Probe Key Challenges: Aqueous Solubility, Chemical Stability (Hydrolysis/Reduction), Metal Chelation.[1]

Part 1: Solubility & Stock Preparation (The Foundation)

The Issue: The 2,3-dichloro substitution significantly increases the lipophilicity (LogP) of the benzene ring. While the amidoxime group provides some polarity, this molecule is prone to "crashing out" (precipitating) when high-concentration DMSO stocks are introduced directly into aqueous buffers.[1]

Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the final assay well if the final concentration >10 µM.

-

Primary Stock: Dissolve powder in 100% anhydrous DMSO to reach 10 mM or 100 mM .

-

Tip: Sonicate for 5 minutes. Vortexing alone is often insufficient to break the crystal lattice energy of dichloro-substituted aromatics.

-

-

Intermediate Plate (The Critical Step): Prepare your serial dilutions in 100% DMSO first.

-

Transfer Step: Transfer from the DMSO plate to the Assay Plate containing buffer.

-

Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent effects, unless your specific cell line is validated for higher tolerance.

-

Visual Workflow: Preventing Precipitation

Figure 1: The Intermediate Dilution Workflow designed to prevent hydrophobic compound precipitation upon contact with aqueous buffer.

Part 2: Dose-Response Optimization

The Issue: Users often report "flat" curves or "bell-shaped" curves. This is rarely a potency issue; it is usually a solubility limit.

Experimental Design Table:

| Parameter | Recommended Setting | Technical Rationale |

| Top Concentration | 100 µM (Start), then adjust | Above 100 µM, 2,3-dichloro compounds often form micro-aggregates that cause non-specific protein inhibition (pan-assay interference).[1] |

| Dilution Factor | 1:3 (e.g., 100, 33.3, 11.1...)[1] | Provides better resolution of the Hill Slope than 1:10 dilutions. |

| Incubation Time | < 2 Hours (Biochemical) | Amidoximes are chemically labile; long incubations risk hydrolysis to the amide or acid. |

| Assay Buffer | pH 7.0 - 7.4 | Avoid extreme pH. The amidoxime pKa is typically ~11, but the N-hydroxy proton is acidic. |

Troubleshooting Curve Shapes:

-

Bell-Shaped Curve: You likely have precipitation at the highest doses. The compound aggregates and falls out of solution, reducing the effective concentration available to bind the target.

-

Fix: Remove the top 2 data points and re-fit. If

improves, lower your top concentration.

-

-

Steep Hill Slope (> 2.0): Often indicates non-specific binding, aggregation, or stoichiometric inhibition rather than simple 1:1 binding.[1]

Part 3: Stability & Metabolic Considerations (Critical)

The Issue: Amidoximes are not metabolically inert.

-

Biochemical Assays: They are generally stable but can chelate metals (e.g., Zinc, Iron) in metalloenzyme active sites due to the bidentate nature of the amidoxime.

-

Cell-Based Assays: Amidoximes are often prodrugs . They are reduced to amidines (the likely active species) by the Mitochondrial Amidoxime Reducing Component (mARC) system.

Decision Logic: Are you testing the Prodrug or the Active?

Figure 2: Decision tree for interpreting activity based on assay type and metabolic potential.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My IC50 shifts significantly between 30 minutes and 24 hours. Why? A: This indicates instability. The 2,3-dichloro-N'-hydroxybenzenecarboximidamide is likely hydrolyzing to 2,3-dichlorobenzamide (inactive) or being metabolized if cells are present.[1]

-

Action: Perform a time-course experiment. Measure IC50 at 15, 30, 60, and 120 minutes. If potency drops over time, the compound is degrading.

Q2: The compound turned the medium slightly yellow/brown. Is this normal? A: No. This suggests oxidation of the N-hydroxy group or photo-degradation.[1]

-

Action: Protect stocks from light (amber vials) and prepare fresh. Do not use discolored stocks.

Q3: Can I use this in a Zinc-protease assay? A: Use caution. The hydroxamic acid-like structure of amidoximes can chelate Zinc, acting as a competitive inhibitor regardless of the specific scaffold.

-

Action: Run a counter-screen with a different zinc protease to check for selectivity. If it hits both, it's likely a non-specific chelator.

Q4: I see precipitation at 50 µM in PBS, but not in DMEM. Why? A: Proteins in DMEM (like BSA in Fetal Bovine Serum) can bind lipophilic compounds, keeping them in "solution" (or rather, suspension).[1] In PBS, there are no carrier proteins, so the hydrophobic 2,3-dichloro ring drives precipitation.[1]

-

Action: Always optimize solubility in the exact buffer you intend to use.

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support. (Standardizing IC50 and DMSO tolerance). [Link]

-

Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. (Explains the reduction of amidoximes to amidines in cell assays). [Link]

-

Baell, J., & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (Context on aggregation and chelation risks). [Link]

Sources

Technical Support Center: Stability Management of 2,3-Dichloro-N'-hydroxybenzenecarboximidamide

Status: Operational Ticket ID: STAB-23-DCB-001 Subject: Prevention of degradation in solution Assigned Specialist: Senior Application Scientist

Executive Summary

2,3-dichloro-N'-hydroxybenzenecarboximidamide (also known as 2,3-Dichlorobenzamidoxime ) is a functionalized amidoxime intermediate often used in fragment-based drug discovery or as a metabolic precursor to amidines. While the 2,3-dichloro substitution provides some steric shielding, the amidoxime core (–C(=NOH)NH₂) is inherently labile.

This molecule faces three primary degradation vectors in solution:

-

Hydrolytic Cleavage: Conversion to 2,3-dichlorobenzamide under acidic/basic stress.

-